

DIA-NN Spectral Library Generation Technical Support Center

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Compound of Interest

Compound Name: *Diafen NN*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are generating spectral libraries for use with DIA-NN software.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the supported spectral library formats for DIA-NN?

DIA-NN supports a variety of spectral library formats to provide flexibility in your workflow. The primary supported formats are:

- Tabular formats: Comma-separated (.csv), tab-separated (.tsv, .xls, .txt), and .parquet tables are all supported.[\[1\]](#)[\[2\]](#)
- DIA-NN specific format: A compact binary format with the extension .speclib.[\[1\]](#)[\[2\]](#)

Additionally, DIA-NN has some compatibility with libraries generated by other software, including:

- PeakView format
- Libraries produced by FragPipe

- TargetedFileConverter (part of OpenMS)
- NIST format (.msp) (experimental)[2][3]
- SpectraST format (.sptxt) (experimental)[2]

It is important to verify compatibility in each specific case, as it can depend on the version of the third-party software and the settings used. A crucial requirement is that the library must not contain non-fragmented precursor ions listed as fragments; all fragment ions must be a result of peptide backbone fragmentation.[2]

Q2: I'm encountering an error when generating a spectral library. What are the first steps to troubleshoot?

When an error occurs during spectral library generation, a systematic approach can help identify the issue quickly.

- Examine the DIA-NN Log File: DIA-NN provides detailed log files that capture warnings and errors. These messages are printed as they occur and are also summarized at the end of the log. This should always be your first step in diagnosing a problem.[1]
- Check Input File Integrity:
 - FASTA Files: If you are generating a library from a FASTA file, ensure it is in the UniProt format. While DIA-NN may correctly parse sequence information from other formats, it might fail to read protein names, gene names, and descriptions accurately.[1]
 - Existing Library Files: If you are using a pre-existing library, ensure it is correctly formatted and not corrupted. You can test the integrity of an exotic library format by converting it to DIA-NN's .parquet format and examining the resulting table.[1]
- Memory Usage: Monitor your system's memory usage. Spectral library generation, especially with large search spaces (e.g., phospho- or metaproteomics), can be memory-intensive. An unexpected exit of DIA-NN could be due to insufficient memory.[1]
- Mass Accuracy Calibration: If the software is not identifying peptides, it could be a mass calibration problem. As a test, you can try searching with a very wide mass accuracy setting

(e.g., 100 ppm) to see if any identifications are made.[\[1\]](#)

Q3: Can I use my Data-Dependent Acquisition (DDA) raw files directly in DIA-NN to generate a spectral library?

While DIA-NN can process DDA data to some extent for purposes like sample composition analysis, it is not designed to be a primary DDA search engine for generating spectral libraries.[\[1\]](#)[\[4\]](#) Users who have tried to process DDA raw files directly in DIA-NN for library creation have reported inconsistent results and low numbers of identifications.[\[4\]](#)

The recommended workflow for creating a spectral library from DDA data for use in DIA-NN is to first process the DDA files with a dedicated DDA search engine.[\[4\]](#) Several tools are well-suited for this purpose:

- **FragPipe:** Offers a specific workflow for building a spectral library from DDA files for DIA-NN.[\[4\]](#)[\[5\]](#)
- **Mascot:** Can be used to generate high-quality spectral libraries in the NIST MSP format, which is compatible with DIA-NN.[\[3\]](#)
- **Skyline:** Allows for the creation of spectral libraries from DDA data, which can then be exported for use in DIA-NN.[\[4\]](#)

The general principle is to use a tool optimized for DDA data to generate the peptide identifications and their corresponding spectra, and then export this information in a format that DIA-NN can import.

Q4: My in silico spectral library generation from a FASTA file is failing or producing poor results. What should I check?

Generating a spectral library in silico from a FASTA file is a powerful feature of DIA-NN, but issues can arise.[\[6\]](#) Here are some common areas to troubleshoot:

- **FASTA File Format:** Ensure your FASTA file is in the UniProt format and not compressed. DIA-NN is optimized to parse this format for protein and gene information.[\[1\]](#)

- **Separate Generation Step:** It is strongly recommended to generate the in silico spectral library in a distinct, separate step before analyzing your DIA raw files.^[7] This modular approach simplifies troubleshooting and allows the library to be reused.
- **Custom Post-Translational Modifications (PTMs):** The deep learning models used for prediction may not have been trained on your specific custom PTM. While it may still work, performance can be suboptimal.^[8] When dealing with custom PTMs, you may need to use specific flags like `--var-mod` to declare them.^[8]
- **Large Search Space:** Very large FASTA files, such as those from metagenomics studies, can create an unmanageably large search space, leading to a high false discovery rate and consequently, few identified peptides.^[9] It may be necessary to curate the FASTA file to only include relevant organisms or proteins.

Q5: DIA-NN seems to be stuck or has crashed while loading my raw files. What could be the cause?

If DIA-NN hangs during the file loading stage, several factors could be at play:

- **File Conversion Issues:** If you have converted your instrument vendor's raw files to .mzML, the conversion settings might be the source of the problem. It has been noted that certain .mzML files, for instance those containing 0-intensity peaks, can cause issues.^[10] Whenever possible, it is recommended to use the .raw files directly with DIA-NN.^[10]
- **Specific Acquisition Modes:** Certain data acquisition strategies, like Boxcar DIA, can produce log files with numerous 'Unknown token' messages, and processing can be significantly slower.^[11]
- **Large Files and Memory:** Very large raw files (e.g., >1 GB) combined with a large spectral library can lead to high memory consumption, potentially causing the software to become unresponsive without crashing.^[12]

Q6: I'm getting an error that a .quant file was obtained using a different spectral library. How do I fix this?

This error typically occurs when you are trying to re-use quantification data (.quant files) from a previous analysis with a new or modified spectral library. DIA-NN is indicating a mismatch between the library used to generate the .quant files and the one in the current analysis.

To resolve this, you can try the following:

- Disable the "Use existing .quant files where available" option to force DIA-NN to re-quantify the data with the new library.[\[11\]](#)
- Ensure that all analysis parameters, especially those related to the spectral library and FDR, are identical to the initial run if you intend to reuse the quantification data.[\[11\]](#)

Experimental Protocols & Workflows

Methodology for Generating a Spectral Library from DDA Data

This protocol outlines a general workflow for creating a high-quality spectral library from DDA data for subsequent analysis of DIA data in DIA-NN.

- **DDA Data Acquisition:** Acquire DDA mass spectrometry data from a representative sample pool. For complex samples, offline fractionation of the peptides before LC-MS/MS analysis is recommended to increase proteome coverage.[\[13\]](#)
- **DDA Data Processing:** Use a dedicated DDA search engine to identify peptides and proteins. Popular choices include FragPipe (with MSFragger), MaxQuant, or Mascot.[\[14\]](#)[\[15\]](#)
- **Spectral Library Generation:**
 - **Using FragPipe:** Utilize the built-in workflows designed for DIA analysis. FragPipe can take DDA search results and generate a spectral library in a format directly compatible with DIA-NN.
 - **Using Mascot:** After searching the DDA data, use the spectral library crawler feature in Mascot Server to generate a library in the .msp format.[\[3\]](#)
 - **Using other tools:** Convert the search results (e.g., MaxQuant's msms.txt) into a format that DIA-NN can read, such as a .tsv file. This table must contain essential columns like

Modified Sequence, Precursor Charge, Precursor Mz, Fragment Mz, Relative Intensity, Protein Id, and Gene Name.

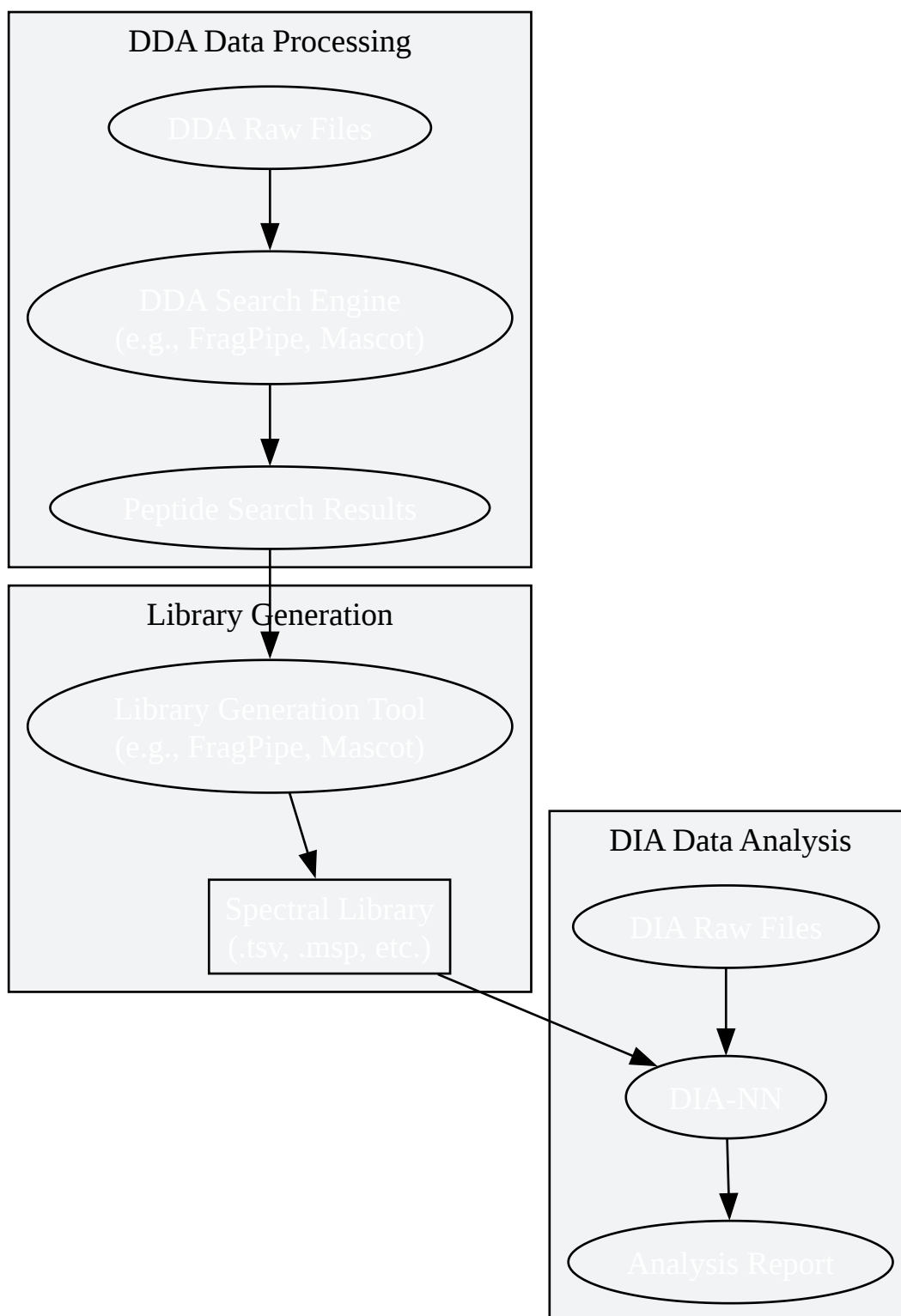
- **Library Import into DIA-NN:** In the DIA-NN graphical user interface, provide the path to your newly generated spectral library in the "Spectral Library" input field.
- **DIA Data Analysis:** Add your DIA raw files and proceed with the analysis using the DDA-based spectral library.

Methodology for Generating an In Silico Spectral Library

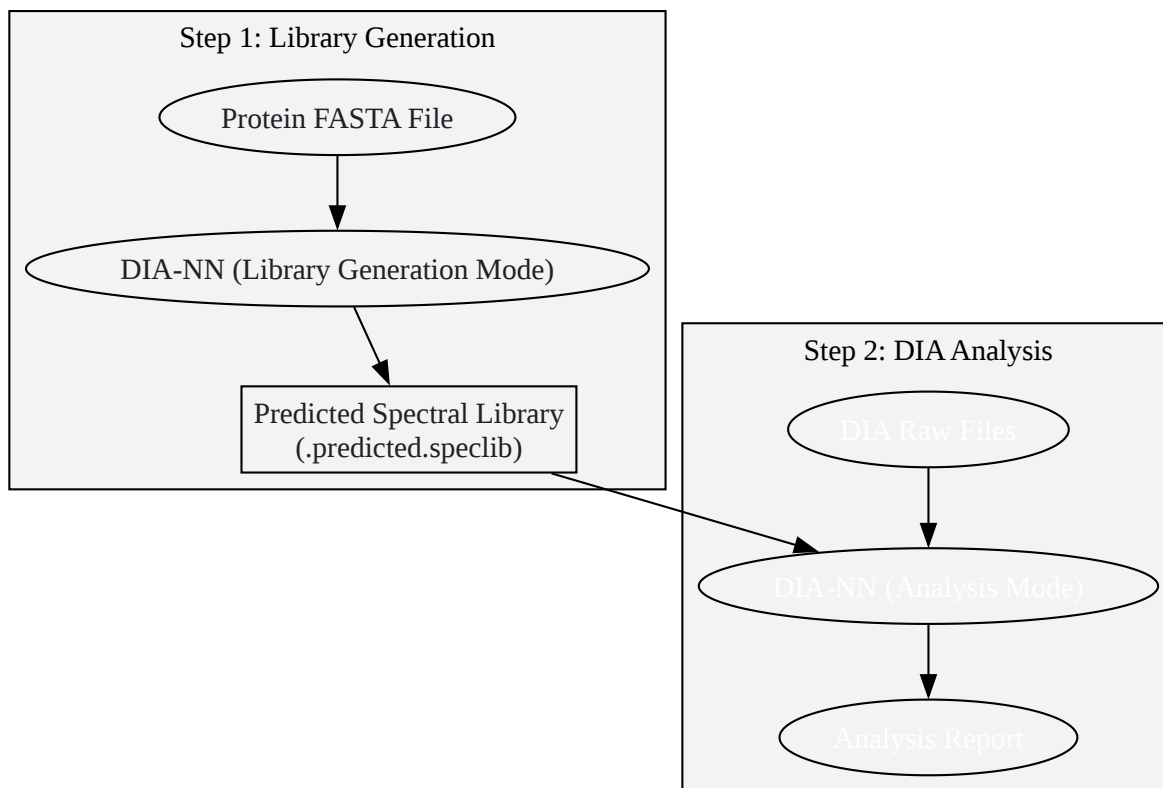
This protocol describes the recommended procedure for creating a predicted spectral library directly from a FASTA file within DIA-NN.

- **Prepare FASTA File:** Obtain a protein sequence database in FASTA format, preferably from UniProt, corresponding to the organism(s) in your sample.[\[1\]](#)
- **Launch DIA-NN:** Open the DIA-NN application.
- **Specify FASTA Input:** In the "Input" pane, click "Add FASTA" and select your prepared FASTA file.[\[1\]](#)
- **Set Generation Mode:** In the "Precursor ion generation" pane, set the "Mode" to "Prediction from FASTA".[\[1\]](#)
- **Define Modifications:** Specify any fixed and variable modifications relevant to your experiment.
- **Set Output Name:** (Optional) You can edit the "Output library" field to define a name for your library. The predicted library will be saved with a .predicted.speclib extension.[\[1\]](#)
- **Run Generation:** Click "Run" to start the in silico digestion and deep learning-based prediction of fragmentation and retention times.
- **Use the Generated Library:** Once the process is complete, you can use this new .predicted.speclib file as the spectral library for analyzing your DIA runs in a separate DIA-NN analysis.

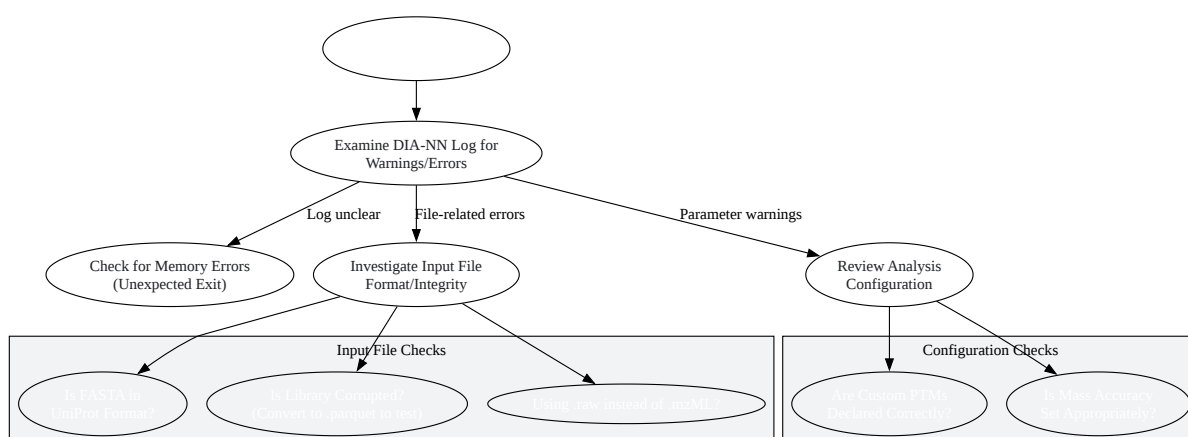
Visualized Workflows and Logic



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